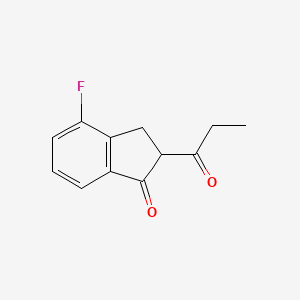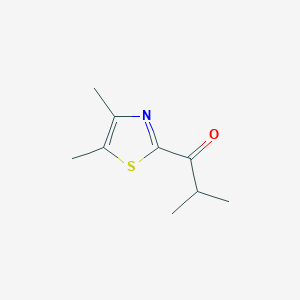![molecular formula C20H16O3S B13316202 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a benzyloxyphenyl group and a thiophene ring connected by a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with thiophene-2-carboxaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the Propenoic Acid Moiety: The final step involves the reaction of the coupled product with malonic acid in the presence of a catalyst such as piperidine to form the propenoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the propenoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thiophene rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and thiophene moieties can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
3-[3-(Methoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-[3-(Phenyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but without the benzyloxy group.
Uniqueness
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This structural feature can also influence its electronic properties, making it suitable for applications in materials science.
特性
分子式 |
C20H16O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(Z)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13+ |
InChIキー |
UFJARPROIBLYDR-QGOAFFKASA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C3=CC=CS3)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




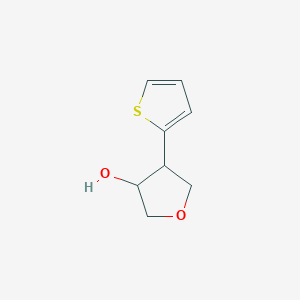
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
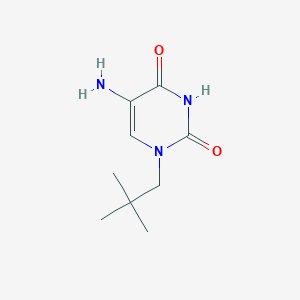
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)


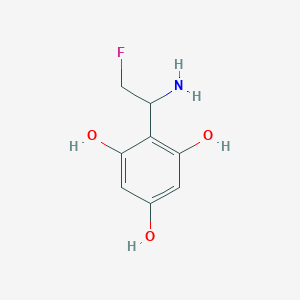
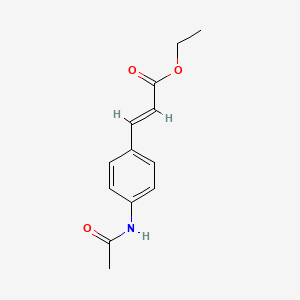
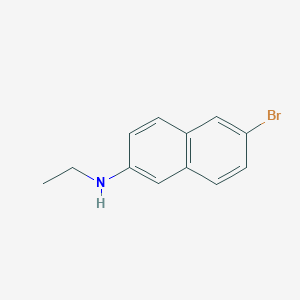
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
